molecular formula C10H12BrFO B13615067 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol

1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B13615067
M. Wt: 247.10 g/mol
InChI Key: QHYDKIDJKCDOQS-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a tertiary alcohol group. One common method involves the reaction of 2-bromo-5-fluorobenzene with a suitable alkylating agent under controlled conditions to introduce the tertiary alcohol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Phenyl derivatives with different functional groups replacing bromine and fluorine.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The tertiary alcohol group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: Shares the bromine and fluorine substitution pattern but differs in the presence of a pyrrolidinone ring.

    1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Contains a benzoyl group instead of a tertiary alcohol.

    2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane: Features a dioxolane ring in place of the tertiary alcohol.

Uniqueness: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is unique due to the combination of a tertiary alcohol group with bromine and fluorine substitutions on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H12BrFO/c1-10(2,13)6-7-5-8(12)3-4-9(7)11/h3-5,13H,6H2,1-2H3

InChI Key

QHYDKIDJKCDOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)F)Br)O

Origin of Product

United States

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